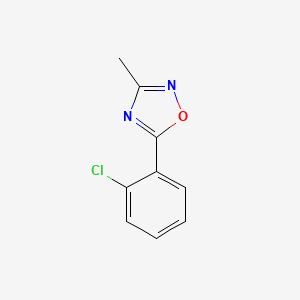

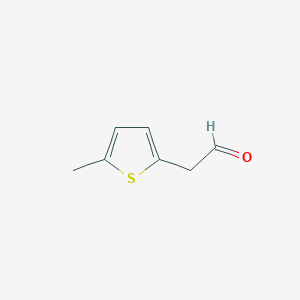

5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole” belongs to a class of organic compounds known as oxadiazoles . Oxadiazoles are aromatic heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

While specific synthesis information for “this compound” is not available, similar compounds such as ketamine have been synthesized using a hydroxy ketone intermediate . The synthesis process involves several steps, including reaction with a reagent, dehydration, oxidation, imination, and rearrangement .Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a combination of aromatic rings and heterocyclic components. For instance, a similar compound, “1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol”, crystallizes in a monoclinic crystal class with specific cell parameters .Applications De Recherche Scientifique

Synthesis and Characterization of Heterocyclic Compounds

Research has focused on the synthesis and characterization of new heterocyclic compounds based on 1,3,4-oxadiazole derivatives. These efforts include the synthesis of compounds featuring chlorophenyl and oxadiazole rings, demonstrating diverse chemical reactivity and potential as precursors for further chemical transformations. The ability to synthesize various heterocyclic fused rings based on the oxadiazole core highlights the versatility of these compounds in chemical synthesis (Abbas, Hussain, & Shakir, 2017).

Antimicrobial Applications

Derivatives of 1,3,4-oxadiazole have been explored for their antimicrobial potential. Synthesis of new Mannich bases bearing the oxadiazoline ring system and their subsequent evaluation for antimicrobial activity have shown promising results. This suggests that modifications of the oxadiazole structure can lead to compounds with significant antimicrobial properties (JagadeeshPrasad, Holla, Kumari, Laxmana, & Chaluvaiah, 2015).

Antioxidant Activity

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, a related compound, has demonstrated significant antioxidant activity. This activity is attributed to its reducing potential, indicating the potential for oxadiazole derivatives to function as antioxidants. The study suggests that these compounds can induce endogenous defence systems and prevent radical chain reactions, presenting a new avenue for antioxidant research (Shehzadi et al., 2018).

Anti-inflammatory Activities

Compounds derived from oxadiazole, including those with chlorophenyl substituents, have been synthesized and tested for anti-inflammatory activities. Results indicate that some derivatives exhibit significant anti-inflammatory effects, suggesting their utility in developing new anti-inflammatory agents (Koksal, Yarim, Erdal, & Bozkurt, 2013).

Propriétés

IUPAC Name |

5-(2-chlorophenyl)-3-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPVXAZQISPZJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-fluorophenyl)methoxy]pyran-4-one](/img/structure/B2631174.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2631177.png)

![2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2631180.png)

![(Z)-2-(2-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2631182.png)

![Ethyl 5-[(3,4-difluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2631185.png)

![3-(4-chlorobenzyl)-1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631186.png)

![3-amino-N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2631187.png)

![Methyl 3-[(3-bromophenyl)methoxy]propanoate](/img/structure/B2631193.png)

![Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate](/img/structure/B2631195.png)

![3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2631196.png)